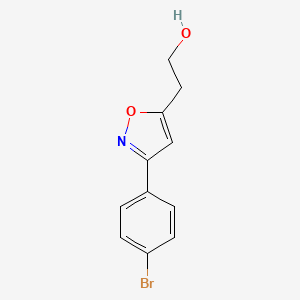
3-(4-bromophenyl)-5-Isoxazoleethanol
Übersicht
Beschreibung
3-(4-bromophenyl)-5-Isoxazoleethanol, also known as 4-bromophenyl-5-isoxazoleethanol (BPIE), is an important synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. BPIE is a reactive and versatile intermediate, which can be used in a variety of reactions, including nucleophilic substitution, Michael addition, and reductive amination. BPIE is also used as a starting material for the synthesis of various biologically active compounds, including anti-inflammatory agents, antibiotics, and antiviral agents.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology of Brominated Compounds
- Environmental Concentrations and Toxicology of Brominated Phenols : Studies summarize the environmental presence of brominated phenols, their toxicokinetics, and toxicodynamics, highlighting the ubiquity of these compounds in various ecosystems due to their use in industrial applications, such as flame retardants, and their natural occurrence. Although the specific compound 3-(4-bromophenyl)-5-Isoxazoleethanol was not mentioned, this research sheds light on the environmental and toxicological profiles of structurally related brominated compounds (Koch & Sures, 2018).
Synthesis and Application in Organic Chemistry
- Synthesis of Bromobiphenyl Compounds : A practical synthesis method for bromobiphenyl compounds, essential intermediates in the manufacture of various materials, was developed. This method may provide insights into synthetic routes that could be applicable or adaptable for synthesizing compounds like this compound, emphasizing the importance of efficient, scalable chemical synthesis in organic chemistry (Qiu et al., 2009).
Biological and Medicinal Research
- Isoxazoline Compounds as Anticancer Agents : Isoxazolines, including those with bromophenyl groups, are highlighted for their significant biological and medicinal properties, particularly as anticancer agents. The review focuses on isoxazoline derivatives from natural sources, their isolation, synthetic pathways, and anticancer activity, offering a context where this compound could potentially fit within the broader class of biologically active isoxazolines (Kaur et al., 2014).
Environmental Pollution and Remediation
- Novel Brominated Flame Retardants in the Environment : This review discusses the occurrence of novel brominated flame retardants in indoor air, dust, consumer goods, and food, emphasizing the environmental impact of brominated organic compounds. The presence of these compounds in various matrices underscores the relevance of studying and understanding the environmental behavior of related chemicals, including potentially this compound (Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
2-[3-(4-bromophenyl)-1,2-oxazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-3-1-8(2-4-9)11-7-10(5-6-14)15-13-11/h1-4,7,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOLFLYTFJDVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)


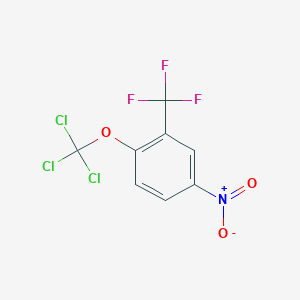
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)
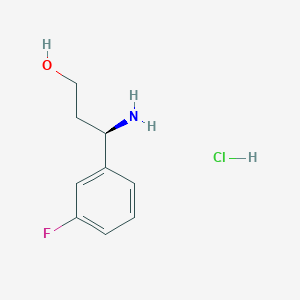
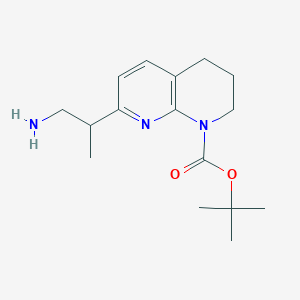
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
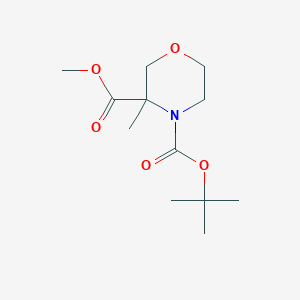
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
![2-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1444067.png)
